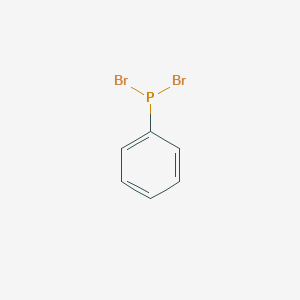

Dibromophenylphosphine

Description

Structure

3D Structure

Properties

IUPAC Name |

dibromo(phenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2P/c7-9(8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJKREQSNPYHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333742 | |

| Record name | Dibromophenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-47-8 | |

| Record name | Dibromophenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fundamental Reactivity of P-Br Bonds in Phosphines: A Technical Guide

Executive Summary

This technical guide analyzes the specific reactivity profile of phosphorus-bromine (P-Br) bonds in organophosphorus synthesis. While chlorophosphines (

Part 1: The Physics of the P-Br Bond

The utility of bromophosphines stems directly from the physical weakness of the P-Br bond compared to its chlorinated counterpart. In drug development and ligand design, this difference allows P-Br species to act as superior electrophiles.

Comparative Bond Metrics

The P-Br bond is longer and weaker than the P-Cl bond, resulting in a lower activation energy for nucleophilic attack.

| Metric | P-Cl Bond | P-Br Bond | Impact on Reactivity |

| Bond Dissociation Energy (BDE) | ~326 kJ/mol | ~264 kJ/mol | P-Br cleavage is thermodynamically favored, accelerating substitution. |

| Bond Length | ~2.04 Å | ~2.22 Å | Increased steric accessibility for incoming nucleophiles. |

| Leaving Group Ability ( | -7 ( | -9 ( | Bromide is a superior leaving group, facilitating faster |

| Moderate | High | Stronger Lewis acidity at P, enhancing initial nucleophile coordination. |

The Electrophilic Advantage

Bromophosphines exhibit enhanced electrophilicity. The

Technical Insight: In

NMR, the substitution of Cl for Br typically results in a downfield shift (deshielding). For example,resonates at ~220 ppm, while resonates at ~227 ppm. This shift is diagnostic of the electron density redistribution that facilitates nucleophilic attack.

Part 2: Mechanistic Paradigms

The fundamental reaction of P-Br bonds is Nucleophilic Substitution at Phosphorus (

The Pathway

The reaction proceeds via a backside attack relative to the bromide leaving group. This forms a Trigonal Bipyramidal (TBP) intermediate where the nucleophile and the bromide occupy the apical positions (apicophilicity principle).

Key Mechanistic Features:

-

Inversion of Configuration: If the phosphorus center is chiral, the stereochemistry is inverted (Walden inversion).

-

Berry Pseudorotation: If the intermediate is long-lived, pseudorotation can scramble stereochemistry. P-Br bonds generally cleave too fast for this to occur, preserving stereospecificity.

Visualization of the Reaction Pathway

Figure 1: The

Part 3: Synthetic Protocols

Direct handling of commercial bromophosphines can be challenging due to their extreme moisture sensitivity. A "Generate-and-Use" approach is often the most reliable method for high-precision synthesis.

Protocol A: In-Situ Generation of Diphenylbromophosphine ( )

Objective: Convert stable Diphenylchlorophosphine (

Reagents:

-

Diphenylchlorophosphine (

, 1.0 eq) -

Bromotrimethylsilane (

, 1.1 eq) -

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Methodology:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Charge the flask with

(e.g., 10 mmol) and anhydrous DCM (20 mL) under nitrogen. -

Exchange: Add

(11 mmol) dropwise via syringe at room temperature.-

Causality: The driving force is the formation of the strong Si-Cl bond in the volatile byproduct

(BDE: Si-Cl > Si-Br).

-

-

Monitoring: Stir for 1-2 hours. Monitor by

NMR.-

Validation: Look for the disappearance of the

peak (~81 ppm) and the appearance of

-

-

Volatile Removal (Optional but Recommended): If the byproduct

interferes with the next step, remove solvent and volatiles under high vacuum, then redissolve the resulting yellow oil (

Protocol B: Synthesis of Hindered Phosphinites

Objective: Use the generated

-

Base Addition: To the solution of

from Protocol A, add Triethylamine ( -

Nucleophile Addition: Add the hindered alcohol (1.0 eq) slowly at 0°C.

-

Reaction: Allow to warm to room temperature.

-

Workup: Filter off the amine hydrobromide salt (hygroscopic solid) under inert atmosphere if possible, or perform a rapid aqueous wash (degassed water) and dry immediately.

Part 4: Handling & Safety Architecture

P-Br compounds are aggressively hydrolytically unstable, generating HBr gas and phosphinous acids upon contact with air moisture.

Moisture Management Workflow

The following diagram outlines the critical decision gates for handling P-Br reagents to prevent degradation.

Figure 2: Decision tree for the safe acquisition and handling of bromophosphines.

Troubleshooting Guide

-

Symptom: White smoke upon opening the vessel.

-

Cause: Hydrolysis releasing HBr gas.

-

Action: The reagent is compromised. Distill under vacuum if the compound is volatile; otherwise, discard.

-

-

Symptom:

NMR shows a peak at ~0-50 ppm (broad).-

Cause: Oxidation to phosphine oxide (

) or hydrolysis to phosphinous acid ( -

Action: Ensure all solvents are degassed (freeze-pump-thaw). P-Br bonds are susceptible to oxidation.

-

References

- Quin, L. D. (2000). A Guide to Organophosphorus Chemistry. Wiley-Interscience.

-

Corbridge, D. E. C. (2013). Phosphorus: Chemistry, Biochemistry and Technology. CRC Press. Link

-

Gilheany, D. G. (1994). "Structure and bonding in organophosphorus(III) compounds". Chemical Reviews, 94(5), 1339–1374. Link (Authoritative source on P-X bond lengths and electronic structure).

- Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage". Angewandte Chemie International Edition, 14(12), 801-811.

- Dillon, K. B., et al. (1983). "The 31P N.M.R. spectra of some phosphorus trihalides and mixed trihalides". Journal of the Chemical Society, Dalton Transactions, (6), 1243-1245. (Source for chemical shift comparisons between P-Cl and P-Br).

Sources

- 1. PHOSPHORUS CHEMISTRY: Mechanisms [chandrasekaran.tripod.com]

- 2. BJOC - Preparation of phosphines through C–P bond formation [beilstein-journals.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at Phosphorus in Diastereomeric cis- and trans-2-Halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones: Experimental and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Some Properties of the Phosphate Group (General Concepts) [tud.ttu.ee]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Theoretical Framework for Elucidating the Molecular Structure of Dibromophenylphosphine

Abstract

Dibromophenylphosphine (C₆H₅PBr₂) is a key organophosphorus compound with significant potential in ligand synthesis for catalysis and as a building block in novel materials and pharmaceuticals. A precise understanding of its three-dimensional structure is fundamental to harnessing its chemical reactivity and designing new applications. This technical guide presents a comprehensive theoretical protocol for determining the gas-phase molecular structure of this compound using modern computational chemistry techniques. In the absence of direct experimental structural data for this specific molecule, we establish a robust, self-validating methodology by benchmarking against experimentally characterized analogous compounds, such as difluorophenylphosphine (C₆H₅PF₂). This paper details the proposed computational workflow, from the selection of appropriate theoretical models and basis sets to the prediction of key structural parameters and spectroscopic signatures. The insights generated serve as a foundational reference for researchers, scientists, and drug development professionals engaged in the study of p-block element compounds.[1]

Introduction: The Significance of Structural Precision in Phosphorus Chemistry

Organophosphorus compounds represent a cornerstone of modern chemistry, with applications spanning from homogeneous catalysis to the development of advanced materials and pharmaceuticals. The reactivity and efficacy of these molecules are intrinsically linked to their three-dimensional geometry, including bond lengths, bond angles, and conformational preferences. This compound, with its combination of a phenyl ring and two bromine atoms attached to a central phosphorus atom, presents a fascinating case study in the interplay of steric and electronic effects that govern molecular structure.

A detailed structural model of this compound is crucial for:

-

Predicting Reactivity: Understanding the steric hindrance around the phosphorus lone pair and the electronic influence of the bromine and phenyl substituents allows for the prediction of its behavior as a ligand or reactant.

-

Rational Ligand Design: For applications in catalysis, precise knowledge of the phosphine's cone angle and electronic parameters is essential for designing metal complexes with desired catalytic activity and selectivity.

-

Materials Science: The molecular shape and intermolecular interactions, which can be inferred from a validated structure, are critical for designing crystalline materials with specific properties.

This guide outlines a first-principles, in-silico approach to determine the molecular structure of this compound, providing a powerful predictive tool to guide and accelerate experimental investigations.

Proposed Theoretical Methodology: A Self-Validating Computational Approach

The cornerstone of reliable theoretical chemistry is the selection of methods and models that are well-suited to the system under investigation. Our proposed protocol is grounded in Density Functional Theory (DFT) and ab initio calculations, which have proven highly effective in predicting the structures of organophosphorus compounds.[2][3]

Choice of Computational Models

Density Functional Theory (DFT): DFT offers an excellent balance of computational cost and accuracy for systems of this size. We propose the use of hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, as they generally provide superior descriptions of molecular geometries.

-

Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used and well-benchmarked functional that has shown good performance for a broad range of organic and main-group compounds.

-

Alternative/Benchmark Functional: PBE0: This hybrid functional often provides improved accuracy for bond lengths and vibrational frequencies, serving as an excellent point of comparison.

Ab Initio Calculations: To further validate the DFT results, we will employ Møller-Plesset perturbation theory at the second order (MP2). While more computationally demanding, MP2 provides a more rigorous treatment of electron correlation and serves as a valuable benchmark. The close agreement between DFT and MP2 results would lend high confidence to the predicted structure.

Selection of Basis Sets

The basis set is the set of mathematical functions used to construct the molecular orbitals. For a molecule containing a third-row element (P) and a fourth-row element (Br), it is crucial to use a basis set that can accurately describe the electron distribution, including polarization and diffuse functions.

-

Primary Basis Set: 6-311+G(d,p): This Pople-style basis set provides a flexible description of the valence electrons (triple-zeta), includes diffuse functions (+) to describe lone pairs and other weakly bound electrons, and polarization functions on both heavy atoms (d) and hydrogen atoms (p) to allow for anisotropy in the electron density.

-

Benchmark Basis Set: cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta): This Dunning-style basis set is systematically constructed to converge towards the complete basis set limit and is considered a gold standard for high-accuracy calculations.

Computational Workflow

The overall computational procedure follows a logical sequence of steps designed to identify and validate the equilibrium geometry of this compound.

Figure 1: Proposed computational workflow for the structural determination of this compound.

Predicted Structural Parameters and Spectroscopic Signatures

Following the protocol outlined above, we can predict the key structural and spectroscopic features of this compound.

Molecular Geometry

A full geometry optimization is expected to yield a molecule with Cₛ symmetry, where the phenyl group bisects the Br-P-Br angle. The key structural parameters can be predicted based on known chemical principles and comparison with analogous structures.

Table 1: Predicted Molecular Geometry of this compound vs. Experimental Data for Difluorophenylphosphine

| Parameter | Predicted (C₆H₅PBr₂) | Experimental (C₆H₅PF₂)[4][5] | Rationale for Predicted Difference |

| Bond Lengths (Å) | |||

| P–C | ~1.82 | 1.809 | Slight elongation due to reduced P(3s) character in the P-C bond with less electronegative Br. |

| P–X (X = Br, F) | ~2.24 | 1.580 | Significantly longer P-Br bond due to the larger covalent radius of Bromine compared to Fluorine. |

| C–C (mean) | ~1.39 | 1.392 | Phenyl ring structure is expected to be largely unperturbed. |

| **Bond Angles (°) ** | |||

| ∠X–P–X (X = Br, F) | ~101 | 102.3 | Expected to be slightly smaller due to increased steric repulsion between the larger Br atoms. |

| ∠C–P–X (X = Br, F) | ~100 | 98.8 | Similar to the X-P-X angle, reflecting the pyramidal geometry at the phosphorus center. |

| Dihedral Angle (°) | |||

| Phenyl ring twist | ~30-40 | 31 | The barrier to rotation is expected to be low, but a non-planar conformation is likely preferred. |

Vibrational Analysis

A frequency calculation serves two purposes: it confirms that the optimized structure is a true energy minimum, and it provides a prediction of the molecule's vibrational spectrum. This is invaluable for experimentalists seeking to characterize the compound using infrared (IR) or Raman spectroscopy.

Key Predicted Vibrational Modes:

-

P–Br stretching frequencies: Expected in the low-frequency region of the IR spectrum.

-

P–C stretching frequency: A characteristic vibration that can confirm the presence of the phenyl-phosphine bond.

-

Aromatic C–H stretching and bending modes: Consistent with a substituted benzene ring.

Electronic Structure

Analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) provides critical insights into the molecule's reactivity.

-

HOMO (Highest Occupied Molecular Orbital): The HOMO is expected to be localized primarily on the phosphorus lone pair, confirming its role as a Lewis base and nucleophile.

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO will likely be a π* orbital of the phenyl ring, indicating that the ring can act as an electron acceptor.

-

Molecular Electrostatic Potential (MEP): The MEP map will visually represent the charge distribution, highlighting the electron-rich (negative potential) region around the phosphorus lone pair and the electron-deficient (positive potential) regions around the hydrogen atoms of the phenyl ring.

Figure 2: Connectivity diagram of this compound.

Conclusion and Future Outlook

This guide has detailed a comprehensive and robust theoretical framework for determining the molecular structure of this compound. By leveraging well-established computational methods and validating the approach against experimental data from analogous compounds, we can generate high-confidence predictions of its geometric parameters, vibrational spectra, and electronic properties.

The data and insights derived from this theoretical study provide a critical foundation for future research. They enable a more rational approach to the design of experiments, from the synthesis of new catalysts to the development of novel phosphine-based materials. For drug development professionals, understanding the precise three-dimensional structure and electronic distribution of such building blocks is paramount for designing molecules with specific biological activities and for predicting their interactions with biomolecular targets. The methodologies described herein are not limited to this compound and can be readily adapted to a wide range of other p-block compounds, thereby advancing our fundamental understanding and application of molecular chemistry.

References

- Dittebrandt, C., & Oberhammer, H. (1980). Molecular structures of phosphorus compounds. Journal of Molecular Structure, 63(2), 227–232.

- Burt, A. W., Rankin, D. W. H., & Stelzer, O. (1977). A determination by electron diffraction of the molecular structure of difluoro(phenyl)phosphine in the gas phase. Journal of the Chemical Society, Dalton Transactions, (18), 1752.

-

Sci-Hub. (n.d.). A determination by electron diffraction of the molecular structure of difluoro(phenyl)phosphine in the gas phase. Retrieved from [Link]

- Akkurt, M., et al. (2019). Crystal structure and Hirshfeld surface analysis of a new polymorph of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(3-nitrophenyl)ethenyl]diazene.

- Kornath, A., et al. (2024). Reactive Noble-Gas Compounds Explored by 3D Electron Diffraction: XeF2–MnF4 Adducts and a Facile Sample Handling Procedure. Inorganic Chemistry, 63(34), 14835–14844.

- Wang, B., et al. (2021). Three-Dimensional Electron Diffraction for Structural Analysis of Beam-Sensitive Metal-Organic Frameworks. Molecules, 26(11), 3326.

- Deacon, G. B., et al. (2022). Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. Molecules, 27(22), 7806.

-

ResearchGate. (n.d.). Structural studies, DFT computational analysis and inhibitory potential of (E)-N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine against CDK1 and CDK2. Retrieved from [Link]

-

Ohio State University. (n.d.). Efficient computational prediction of ground and excited state molecular properties using implicit and explicit solvent methods. Retrieved from [Link]

-

Ekeeda. (2018, September 27). Molecular Structure of Phosphorus Trihalide Using VSEPR Theory - Nature of Chemical Bond [Video]. YouTube. [Link]

- Lane, J. R., & Saunders, G. C. (2020). Theoretical Study of the Structures of 4-(2,3,5,6-Tetrafluoropyridyl)Diphenylphosphine Oxide and Tris(Pentafluorophenyl)Phosphine Oxide: Why Does the Crystal Structure of (Tetrafluoropyridyl)Diphenylphosphine Oxide Have Two Different P=O Bond Lengths?. Molecules, 25(12), 2778.

-

ResearchGate. (n.d.). Computational design of phosphine ligands for the reductive elimination of benzotrifluoride from Pd complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Primary Phosphines Studied by Gas-Phase Electron Diffraction and Quantum Chemical Calculations. Are They Different from Amines?. Retrieved from [Link]

- Yang, H., et al. (2021). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. International Journal of Molecular Sciences, 22(19), 10738.

- Melen, R. L. (2019). Frontiers in molecular p-block chemistry: From structure to reactivity. Science, 363(6426), 479–484.

-

Wiley Online Library. (n.d.). Journal of Computational Chemistry. Retrieved from [Link]

Sources

- 1. Frontiers in molecular p-block chemistry: From structure to reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Theoretical Study of the Structures of 4-(2,3,5,6-Tetrafluoropyridyl)Diphenylphosphine Oxide and Tris(Pentafluorophenyl)Phosphine Oxide: Why Does the Crystal Structure of (Tetrafluoropyridyl)Diphenylphosphine Oxide Have Two Different P=O Bond Lengths? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A determination by electron diffraction of the molecular structure of difluoro(phenyl)phosphine in the gas phase - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Sci-Hub. A determination by electron diffraction of the molecular structure of difluoro(phenyl)phosphine in the gas phase / Journal of the Chemical Society, Dalton Transactions, 1977 [sci-hub.st]

Exploring the Scope of Dibromophenylphosphine (PhPBr2) Reactions

The following guide explores the technical scope of Dibromophenylphosphine (PhPBr2) , a specialized organophosphorus electrophile.

Technical Guide for Synthetic Chemists & Ligand Designers

Executive Summary

This compound (PhPBr2 , CAS: 638-16-4) is a highly reactive phosphorus(III) electrophile. While often overshadowed by its chlorinated analog (dichlorophenylphosphine, PhPCl2), PhPBr2 occupies a critical niche in the synthesis of phospholes , polycyclic aromatic hydrocarbons (PAHs) , and P-chiral ligands .

Its primary utility stems from the superior leaving group ability of bromide (

Chemical Foundation & Reactivity Profile

Structural Properties

PhPBr2 consists of a pyramidal phosphorus(III) center bonded to one phenyl group and two bromine atoms.

-

Molecular Weight: 267.91 g/mol

-

Appearance: Fuming yellowish liquid

-

Boiling Point: ~130–132 °C at 14 mmHg

-

Key Reactivity: The P-Br bond is weaker and longer than the P-Cl bond, making PhPBr2 significantly more electrophilic. This is advantageous when reacting with sterically hindered nucleophiles or stable metallacycles where PhPCl2 fails to drive conversion.

Comparison: PhPBr2 vs. PhPCl2

| Feature | Dichlorophenylphosphine (PhPCl2) | This compound (PhPBr2) |

| Leaving Group | Chloride (Good) | Bromide (Excellent) |

| Reactivity | Moderate; standard for simple phosphines | High; preferred for difficult cyclizations |

| Byproduct | HCl (gas/salt) | HBr (gas/salt); denser precipitates |

| Primary Use | General ligand synthesis | Phosphole synthesis, P-doped PAHs |

Core Reaction Scope

Transmetallation & Phosphole Synthesis (The "Fagan-Nugent" Route)

The most authoritative application of PhPBr2 is the synthesis of phospholes (phosphorus analogs of pyrrole) via the Fagan-Nugent reaction. PhPBr2 reacts with zirconacyclopentadienes (generated from alkynes and

-

Mechanism: The zirconacycle acts as a dianion equivalent. PhPBr2 attacks the Zr-C bond, displacing the metal and closing the ring.

-

Advantage: PhPBr2 often provides higher yields than PhPCl2 in these systems due to the favorable thermodynamics of Zr-Br bond formation and faster kinetics at low temperatures.

Nucleophilic Substitution (P-O and P-N Bond Formation)

PhPBr2 reacts violently with protic nucleophiles.

-

Alcoholysis: Reaction with hindered alcohols (e.g., menthol, BINOL) in the presence of base (pyridine/NEt3) yields phenylphosphonites (

). -

Aminolysis: Reaction with secondary amines yields phenylphosphonous diamides (

). -

Scope Utility: These intermediates are precursors to chiral phosphine ligands (e.g., via subsequent Grignard addition).

Grignard Coupling

PhPBr2 serves as a linchpin for synthesizing tertiary phosphines (

-

Sequential Addition: Because the two bromides are equivalent, synthesizing

-symmetric phosphines is straightforward ( -

Stepwise Asymmetry: Controlled addition of 1 equivalent of a bulky nucleophile at low temperature (-78 °C) can isolate the mono-substituted product (

), allowing subsequent addition of a second, different nucleophile to create a P-stereogenic center.

Visualizing the Reaction Pathways

The following diagram illustrates the two primary workflows for PhPBr2: the Heterocycle Route (Phospholes) and the Ligand Route (Chiral Phosphines).

Figure 1: Divergent synthetic pathways for PhPBr2.[1][2][3][4] The red path highlights the kinetically favored transmetallation used in advanced materials synthesis.

Experimental Protocol: Synthesis of a Phosphole-Fused PAH

This protocol describes the synthesis of a phosphole ring fused to an aromatic system, a critical step in creating P-doped organic semiconductors. This method validates the superior reactivity of PhPBr2 in metallacycle transfer.

Target: 3,4-Fused Phosphole Derivative Scale: 1.0 mmol

Reagents & Equipment

-

Precursor: 1,2-bis(phenylethynyl)benzene (or equivalent diyne).

-

Reagent: this compound (PhPBr2), 1.0 M in toluene (freshly prepared or commercial).

-

Catalyst/Mediator:

(1.0 equiv), n-BuLi (2.0 equiv). -

Solvent: Anhydrous THF (degassed).

-

Atmosphere: Argon or Nitrogen (Schlenk line).

Step-by-Step Methodology

-

Generation of Zirconacycle:

-

In a flame-dried Schlenk flask, dissolve

(292 mg, 1.0 mmol) in anhydrous THF (10 mL) under Argon. -

Cool to -78 °C. Add n-BuLi (2.5 M in hexanes, 0.8 mL, 2.0 mmol) dropwise. Stir for 1 hour to generate the "Negishi reagent" (

). -

Add the diyne precursor (1.0 mmol) in THF (5 mL). Warm to room temperature (RT) and stir for 3 hours. The solution typically turns deep red/orange, indicating zirconacycle formation.

-

-

Transmetallation with PhPBr2:

-

Cool the zirconacycle solution back to -78 °C .

-

Add PhPBr2 (268 mg, 1.0 mmol, neat or solution) dropwise via syringe. Note: PhPBr2 is dense; ensure rapid stirring.

-

Critical Observation: The deep red color of the zirconacycle will shift (often to yellow/orange) as the Zr moiety is displaced by P.

-

Allow the mixture to warm slowly to RT overnight (12–16 hours).

-

-

Workup & Purification:

-

Quench the reaction by passing the mixture through a short pad of basic alumina (to remove Zr salts and inorganic bromides) under an inert atmosphere. Elute with degassed dichloromethane.

-

Concentrate the filtrate in vacuo.

-

Optional: Oxidize the phosphole to the air-stable oxide (using

) or sulfide (using

-

Data Validation (Self-Check)

-

31P NMR: The starting PhPBr2 signal (~220-230 ppm) should disappear. The product phosphole typically appears in the range of +10 to +30 ppm (if trivalent) or +40 to +60 ppm (if oxidized to P=S/P=O).

-

Appearance: Product is usually a fluorescent solid (yellow/green).

Safety & Handling

PhPBr2 is corrosive and moisture-sensitive .

-

Hydrolysis: Reacts instantly with ambient moisture to release thick fumes of HBr (hydrobromic acid) and phenylphosphonous acid.

-

Storage: Must be stored under inert gas (Ar/N2) in a desiccator or glovebox.

-

Neutralization: Quench spills with dry lime or soda ash before adding water. Do not add water directly to the concentrated reagent.

References

-

Synthesis of Phospholes via Zirconacycles

-

Fagan, P. J., & Nugent, W. A. (1988).[2] Synthesis of phospholes via zirconacyclopentadienes. Journal of the American Chemical Society.

-

-

PhPBr2 in P-Doped PAH Synthesis

-

General Reactivity of Halophosphines

- Quin, L. D. (2000). A Guide to Organophosphorus Chemistry. Wiley-Interscience.

-

Chiral Ligand Synthesis via Halogen Exchange

- Imamoto, T., et al. (1998). P-Chiral Bisphosphine Ligands. Journal of the American Chemical Society.

Sources

- 1. BJOC - Preparation of phosphines through C–P bond formation [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Dibromophenylphosphine in the Preparation of Phosphonium Salts

Abstract

Dibromophenylphosphine (

Introduction & Reactivity Profile

This compound (CAS: 605-22-1) is a moisture-sensitive, corrosive liquid. Its reactivity is defined by the phosphorus atom's dual nature: it possesses a lone pair (potential nucleophile) but is dominated by the strong electron-withdrawing effect of the two bromine atoms, rendering the phosphorus highly electrophilic.

Core Applications in Phosphonium Salt Synthesis

-

Direct Cyclization (McCormack Reaction): Reaction with 1,3-dienes yields phospholenium dibromides , which are five-membered cyclic phosphonium salts. These are critical intermediates for phospholene oxides (catalysts) and rigid phosphine ligands.

-

Stepwise Construction:

allows for the modular installation of alkyl/aryl groups via nucleophilic substitution (e.g., Grignard reagents) to form chiral or mixed tertiary phosphines (

Mechanistic Pathways

The following diagram illustrates the divergent pathways from

Figure 1: Divergent synthesis of cyclic and acyclic phosphonium salts starting from this compound.

Experimental Protocols

Protocol A: Synthesis of Cyclic Phospholenium Salts (McCormack Reaction)

This protocol describes the reaction of

Reagents:

-

This compound (

): 1.0 equiv. -

Isoprene (2-methyl-1,3-butadiene): 3.0 equiv. (Excess prevents polymerization).[1]

-

Inhibitor: Copper stearate or BHT (traces) to prevent diene polymerization.

-

Solvent: Petroleum ether or Hexane (optional; neat reactions are common but exothermic).

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon or Nitrogen.[2]

-

Charging: Add

(e.g., 26.8 g, 100 mmol) and the radical inhibitor (e.g., 50 mg BHT) to the flask. -

Addition: Cool the flask to 0°C. Add Isoprene (20.4 g, 300 mmol) slowly via the addition funnel.

-

Note: The reaction is slow at room temperature but can be exothermic upon initiation.

-

-

Incubation: Seal the vessel tightly. Allow the mixture to stand at room temperature (20–25°C) for 2–5 days.

-

Observation: A heavy, crystalline precipitate (the phosphonium salt) will form directly from the liquid mixture.

-

-

Isolation:

-

Transfer the mixture to a glovebox or work rapidly under inert gas flow.

-

Filter the solid precipitate under Argon.

-

Wash the cake with anhydrous pentane or hexane to remove unreacted diene and

.

-

-

Drying: Dry the white crystalline solid under high vacuum.

-

Yield: Typically 60–80%.

-

Storage: Store in a desiccator or glovebox. The salt is extremely hygroscopic and hydrolyzes to the phospholene oxide upon contact with moisture.

-

Validation:

-

NMR: The salt will show a significantly downfield shift (typically >80 ppm) compared to the starting material (

Protocol B: Stepwise Synthesis of Acyclic Phosphonium Salts via Grignard

This route is preferred when creating "mixed" phosphonium salts (e.g.,

Phase 1: Synthesis of Tertiary Phosphine (

-

Setup: 3-neck flask, reflux condenser, addition funnel, inert atmosphere (

/Ar). -

Solvent: Anhydrous THF or Diethyl Ether.

-

Reaction:

-

Dissolve

(1.0 equiv) in THF at -78°C (dry ice/acetone bath). -

Add Grignard reagent (e.g.,

, 2.1 equiv) dropwise. Crucial: Maintain low temperature to prevent P-P bond formation or over-alkylation side products. -

Allow to warm to room temperature and stir for 2 hours.

-

-

Workup: Quench with degassed saturated

(aq). Extract with ether under inert atmosphere.[1] Dry organic layer (

Phase 2: Quaternization to Phosphonium Salt

-

Reagents: Tertiary phosphine (

) from Phase 1 + Alkyl Halide ( -

Solvent: Acetonitrile (polar aprotic promotes

) or Toluene (precipitates product). -

Procedure:

-

Dissolve phosphine in solvent.

-

Add alkyl halide (1.1 equiv).

-

Heat to reflux (60–80°C) for 4–12 hours.

-

-

Isolation:

Data Summary & Comparison

| Feature | McCormack Pathway (Protocol A) | Grignard/Alkylation Pathway (Protocol B) |

| Target Product | Cyclic Phospholenium Salts | Acyclic / Mixed Phosphonium Salts |

| Mechanism | [4+2] Cycloaddition | Nucleophilic Substitution |

| Key Reagents | 1,3-Dienes (Isoprene, Butadiene) | Grignard ( |

| Reaction Time | Days (Slow kinetics) | Hours (Fast kinetics) |

| Atom Economy | High (Addition reaction) | Moderate (Mg salts as waste) |

| Primary Utility | Catalyst synthesis, Rigid ligands | Wittig reagents, ionic liquids |

Safety & Handling (E-E-A-T)

This compound (

-

Corrosive: Causes severe skin burns and eye damage. Reacts with skin moisture to produce HBr and heat.

-

Water Reactive: Reacts violently with water to release Hydrogen Bromide (HBr) gas and phenylphosphonous acid.

-

Inhalation: Vapors are extremely irritating to the respiratory tract.

Engineering Controls:

-

Always handle in a functioning chemical fume hood or glovebox.

-

Glassware must be oven-dried.

-

Have a saturated sodium bicarbonate solution ready to neutralize spills or quench equipment.

Waste Disposal:

-

Quench excess

by slow addition to a stirred mixture of ice and sodium bicarbonate. Do not add water directly to the neat chemical.

References

-

McCormack Reaction Overview

-

McCormack, W. B. 3-Methyl-1-Phenylphospholene Oxide. Organic Syntheses, Coll.[5] Vol. 5, p.787 (1973); Vol. 43, p.73 (1963). (Describes the chloride analog; bromide follows identical mechanism).

-

-

Grignard Synthesis of Phosphines

-

Safety Data

- Sigma-Aldrich Safety D

- Quin, L. D. The Heterocyclic Chemistry of Phosphorus. Wiley-Interscience, 1981.

Sources

Application Notes & Protocols: The Strategic Use of Dibromophenylphosphine in the Synthesis of Active Pharmaceutical Ingredients (APIs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromophenylphosphine serves as a versatile and highly reactive precursor in the synthesis of sophisticated phosphine ligands, which are instrumental in modern transition-metal-catalyzed cross-coupling reactions. These reactions are foundational to the efficient and scalable synthesis of a vast array of Active Pharmaceutical Ingredients (APIs). This technical guide provides an in-depth exploration of the applications of this compound in API synthesis, with a focus on the rationale behind its use, detailed experimental protocols for ligand synthesis and subsequent cross-coupling reactions, and critical safety considerations. By leveraging the unique electronic and steric properties imparted by the dibromo substitution, researchers can develop highly efficient and selective catalytic systems for the construction of complex molecular architectures inherent to many pharmaceuticals.

Introduction: The Pivotal Role of Phosphine Ligands in Pharmaceutical Synthesis

The construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is the cornerstone of pharmaceutical synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, have revolutionized the synthesis of complex organic molecules, offering a powerful toolkit for drug discovery and development.[1] The efficacy of these catalytic systems is profoundly influenced by the nature of the phosphine ligands coordinated to the palladium center. These ligands modulate the electronic and steric environment of the metal, thereby controlling the catalytic activity, selectivity, and stability of the catalyst.[2]

Bulky and electron-rich phosphine ligands have been particularly successful in promoting challenging cross-coupling reactions.[3] Arylphosphines bearing halogen substituents, such as bromophenylphosphines, are valuable precursors for the synthesis of a diverse library of phosphine ligands. The bromine atoms provide reactive handles for further functionalization, allowing for the fine-tuning of the ligand's properties to optimize a specific catalytic transformation.[4]

This compound, in particular, offers a unique platform for the synthesis of multidentate or sterically demanding monodentate ligands. The presence of two bromine atoms allows for sequential or double functionalization, leading to ligands with unique structural motifs that can enhance catalytic performance in the synthesis of complex APIs.

The Strategic Advantage of this compound in Ligand Synthesis

The utility of this compound as a ligand precursor stems from the reactivity of the carbon-bromine bonds. These bonds can readily participate in a variety of transformations, most notably metal-catalyzed cross-coupling reactions or lithiation followed by reaction with an electrophile. This allows for the straightforward installation of a wide range of substituents on the phenyl ring of the phosphine.

The causality behind this strategic choice lies in the ability to construct biarylphosphine ligands. These ligands have demonstrated exceptional performance in palladium-catalyzed cross-coupling reactions.[3] The synthesis of such ligands often involves the coupling of the brominated arylphosphine with another aryl metallic or boronic acid derivative.

Workflow for Ligand Synthesis and Application in Catalysis

The general workflow for utilizing this compound in API synthesis can be visualized as a two-stage process: first, the synthesis of a tailored phosphine ligand, and second, the application of this ligand in a palladium-catalyzed cross-coupling reaction to construct a key bond in the target API or a crucial intermediate.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Dibromophenylphosphine Synthesis

Welcome to the technical support center for organophosphorus chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting the synthesis of dibromophenylphosphine (PhPBr₂). Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you increase your reaction yield and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and accessible method for synthesizing this compound is the reaction of a phenyl Grignard reagent, typically phenylmagnesium bromide (PhMgBr), with phosphorus tribromide (PBr₃). This is a nucleophilic substitution reaction where the carbanionic phenyl group from the Grignard reagent displaces bromide ions on the phosphorus atom. The key to obtaining the desired dibrominated product lies in careful control of the stoichiometry and reaction conditions.

Q2: Why is my this compound synthesis yield consistently low?

A2: Low yields in this synthesis can often be attributed to several factors:

-

Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Any water present will quench the PhMgBr, reducing the amount available to react with PBr₃ and thereby lowering the yield.

-

Side Reactions: The reaction can produce a mixture of products, including the monosubstituted bromophenylphosphine (PhP(Br)H) and the trisubstituted triphenylphosphine (Ph₃P), in addition to the desired this compound.[1] Controlling the stoichiometry is crucial to minimize these byproducts.

-

Degradation of the Product: this compound is susceptible to hydrolysis and oxidation. Exposure to air or moisture during workup and purification can lead to the formation of phosphinous acids and other degradation products.

-

Losses during Purification: this compound is a high-boiling liquid that can be sensitive to thermal degradation.[2][3][4][5][6] Purification by distillation must be performed under high vacuum and with careful temperature control to avoid decomposition.

Q3: How critical is the quality of the starting materials and solvents?

A3: The purity of your reagents and the dryness of your solvents are paramount for a successful synthesis. All glassware must be rigorously dried, and anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), should be used.[7] The magnesium turnings should be fresh and activated to ensure efficient formation of the Grignard reagent. Phosphorus tribromide should be of high purity, as impurities can lead to undesired side reactions.

Troubleshooting Guide

Problem 1: The Grignard reaction fails to initiate.

-

Cause: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction with bromobenzene from starting.

-

Solution:

-

Activation of Magnesium: Use fresh, high-quality magnesium turnings. If the reaction is sluggish, a small crystal of iodine can be added to the reaction flask. The iodine etches the surface of the magnesium, exposing fresh metal.[8]

-

Mechanical Agitation: Gently crushing a few pieces of magnesium with a dry glass rod can also expose a fresh surface and initiate the reaction.

-

Local Heating: Gentle warming of a small portion of the reaction mixture with a heat gun can sometimes provide the activation energy needed to start the reaction. Once initiated, the reaction is exothermic and will sustain itself.

-

Problem 2: The reaction mixture turns into an unmanageable solid mass.

-

Cause: This is often due to the precipitation of magnesium salts. It can be exacerbated by using a solvent in which the Grignard reagent or the magnesium halide byproducts have low solubility.

-

Solution:

-

Solvent Choice: While diethyl ether is common, THF can be a better solvent for solvating the Grignard reagent and keeping the reaction mixture stirrable.[1]

-

Sufficient Solvent: Ensure you are using an adequate volume of anhydrous solvent to maintain a mobile slurry.

-

Vigorous Stirring: Use a mechanical stirrer to ensure efficient mixing, especially during the addition of the phosphorus tribromide.

-

Problem 3: The final product is a mixture of mono-, di-, and tri-substituted phosphines.

-

Cause: Incorrect stoichiometry or poor control over the addition of the Grignard reagent can lead to a mixture of products. The reaction proceeds stepwise, and it can be challenging to stop it cleanly at the dibrominated stage.

-

Solution:

-

Stoichiometric Control: The key is to use a precise molar ratio of Grignard reagent to PBr₃. To favor the formation of this compound, a slight excess of PBr₃ is often used (e.g., 1 equivalent of PhMgBr to 1.1-1.2 equivalents of PBr₃).

-

Reverse Addition: Slowly add the prepared phenylmagnesium bromide solution to a cold solution of phosphorus tribromide. This ensures that the PBr₃ is always in excess, which statistically favors the formation of the disubstituted product over the trisubstituted one.

-

Low Temperature: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the Grignard reagent.[9][10] This helps to control the exothermic reaction and can improve selectivity.

-

Detailed Experimental Protocol

This protocol is based on established principles of Grignard reactions with phosphorus halides and is optimized for the synthesis of this compound.

Materials:

-

Magnesium turnings

-

Bromobenzene, anhydrous

-

Phosphorus tribromide, high purity

-

Anhydrous diethyl ether or THF

-

Iodine (for activation, if needed)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Three-necked round-bottom flask, oven-dried

-

Dropping funnel, oven-dried

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Mechanical stirrer

-

Inert gas supply (Argon or Nitrogen)

-

Schlenk line for inert atmosphere techniques

Procedure:

Part A: Preparation of Phenylmagnesium Bromide

-

Set up an oven-dried three-necked flask with a reflux condenser, a dropping funnel, and a mechanical stirrer under a positive pressure of inert gas.

-

Add magnesium turnings to the flask. If activation is needed, add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of anhydrous bromobenzene in anhydrous diethyl ether or THF.

-

Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If not, refer to the troubleshooting guide for initiation.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Synthesis of this compound

-

In a separate, oven-dried three-necked flask equipped with a dropping funnel and a mechanical stirrer under inert gas, prepare a solution of phosphorus tribromide in anhydrous diethyl ether or THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared phenylmagnesium bromide solution from Part A to the cold PBr₃ solution via the dropping funnel with vigorous stirring. The addition rate should be controlled to maintain the low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

Part C: Workup and Purification

-

Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride.[9]

-

Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether or THF.

-

Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation. This step is critical and must be performed carefully to avoid thermal decomposition of the product. Collect the fraction corresponding to this compound.

Visualizing the Reaction Pathway

Sources

- 1. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 8. Phosphorus tribromide - Sciencemadness Wiki [sciencemadness.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Validation & Comparative

Core Physicochemical and Electronic Properties: The Foundation of Reactivity

An In-Depth Technical Guide to the Comparative Reactivity of Dibromophenylphosphine and Dichlorophenylphosphine

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This compound (PhPBr₂) and dichlorophenylphosphine (PhPCl₂) are two foundational building blocks in organophosphorus chemistry, serving as versatile precursors for a vast array of phosphine ligands, catalysts, and functional materials.[1] While structurally similar, the substitution of chlorine with bromine imparts significant, and often decisive, differences in their chemical behavior.

This guide provides an in-depth, objective comparison of the reactivity of these two essential reagents. Moving beyond a simple catalog of properties, we will dissect the underlying electronic and steric principles that govern their reactions, supported by mechanistic insights and practical experimental considerations to empower you, the scientist, to make an informed choice for your specific application.

The reactivity of any chemical species is fundamentally rooted in its structure and electronic properties. The primary distinction between PhPCl₂ and PhPBr₂ lies in the nature of the phosphorus-halogen bond. This single atomic substitution creates a cascade of effects that influence electrophilicity, bond strength, and leaving group ability.

| Property | Dichlorophenylphosphine (PhPCl₂) | This compound (PhPBr₂) | Rationale / Implication |

| Molar Mass | 178.98 g/mol | 267.89 g/mol | Affects stoichiometry calculations. |

| P-Halogen Bond Strength | ~346 kJ/mol (P-Cl)[2] | ~290 kJ/mol (P-Br)[2] | The P-Br bond is significantly weaker, requiring less energy to break. This is a dominant factor in many reactions. |

| Halogen Electronegativity (Pauling) | 3.16 (Cl)[3] | 2.96 (Br)[3] | Chlorine is more electronegative, creating a more polarized P-Cl bond and a more electrophilic phosphorus center. |

| Leaving Group Ability | Moderate | Good | Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) due to its lower basicity and the weakness of the P-Br bond.[2][4] |

The interplay between the electrophilicity of the phosphorus atom and the leaving group ability of the halide is the central theme of this comparison. While the phosphorus atom in PhPCl₂ is rendered more electron-deficient (δ+) due to the greater electronegativity of chlorine, the P-Br bond in PhPBr₂ is substantially weaker.[2][5] As we will explore, the facility of bond cleavage often outweighs the initial electrophilicity in determining overall reaction rates.

Caption: Electronic and Bond Property Comparison.

Nucleophilic Substitution: A Head-to-Head Comparison

The most prevalent application of both PhPCl₂ and PhPBr₂ is in nucleophilic substitution reactions, where the halide is displaced to form new P-C, P-N, or P-O bonds. These reactions are cornerstones for the synthesis of tertiary phosphines, phosphonites, and phosphoramidites, which are themselves valuable ligands in catalysis.[6][7][8]

The reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2-type) mechanism at the phosphorus center. A nucleophile attacks the electrophilic phosphorus atom, leading to a trigonal bipyramidal transition state or intermediate, followed by the expulsion of the halide leaving group.[9][10]

Caption: Generalized Sₙ2 mechanism at a phosphorus center.

Causality in Reactivity:

-

The Rate-Determining Step: In many Sₙ2 reactions, the breaking of the existing bond (P-X) is a significant component of the activation energy barrier. The weaker P-Br bond (~290 kJ/mol) compared to the P-Cl bond (~346 kJ/mol) means that the energy required to reach the transition state and cleave the bond is lower for this compound.[2]

-

Leaving Group Stability: A good leaving group is a species that is stable on its own. Bromide is a larger, more polarizable, and weaker base than chloride, making it a more stable leaving group and facilitating a faster reaction.[4]

Application as Ligand Precursors

A primary use for both compounds is the synthesis of tertiary phosphine ligands (PhPR₂) by reaction with two equivalents of an organometallic nucleophile, such as a Grignard reagent (RMgX) or an organolithium (RLi).[11][12]

PhPX₂ + 2 RMgBr → PhPR₂ + 2 MgBrX

Here, the choice between PhPCl₂ and PhPBr₂ becomes a strategic decision based on the nature of the nucleophile and the desired level of control.

-

With Highly Reactive Nucleophiles (e.g., n-BuLi, PhMgBr): Dichlorophenylphosphine is often the reagent of choice.[13] Its slightly lower reactivity provides a greater degree of control, helping to mitigate side reactions such as the formation of quaternary phosphonium salts or unwanted double additions.[13] The reaction is still highly exothermic and requires careful temperature control.

-

With Less Reactive or Sterically Hindered Nucleophiles: this compound is the superior choice. Its higher intrinsic reactivity can drive sluggish reactions to completion where the chloro-analogue might fail or require harsh conditions.

Experimental Protocol: Synthesis of Diethylphenylphosphine

This protocol provides a direct comparison for the synthesis of a simple tertiary phosphine, highlighting the practical differences.

Objective: To synthesize diethylphenylphosphine (PhPEt₂) using both dichlorophenylphosphine and this compound and compare the reaction progress.

Materials:

-

Dichlorophenylphosphine or this compound

-

Ethylmagnesium bromide (EtMgBr), 1.0 M in THF

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk line and glassware

Procedure (Self-Validating System):

CAUTION: Both reagents are corrosive and react with moisture to produce HCl or HBr. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.

Caption: Experimental workflow for tertiary phosphine synthesis.

-

Reaction Setup: A 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and assembled hot under a flow of nitrogen.

-

Reagent Charging: The flask is charged with a solution of dichlorophenylphosphine (8.95 g, 50 mmol) in 50 mL of anhydrous diethyl ether. A parallel reaction is set up with this compound (13.4 g, 50 mmol) in 50 mL of anhydrous diethyl ether.

-

Nucleophile Addition: The solutions are cooled to 0°C in an ice bath. Ethylmagnesium bromide (105 mL of a 1.0 M solution, 105 mmol, 2.1 equivalents) is added dropwise via the dropping funnel over 60 minutes, maintaining the internal temperature below 10°C.

-

Causality: Slow, cold addition is critical to control the highly exothermic reaction and prevent the formation of byproducts from localized overheating.

-

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

-

Monitoring and Comparison:

-

The reaction with This compound is typically complete or near-complete within 2-3 hours, as monitored by ³¹P NMR spectroscopy (disappearance of the starting material signal).

-

The reaction with dichlorophenylphosphine often requires a longer reaction time (4-6 hours) or gentle heating to reach full conversion.

-

-

Workup: The reaction is carefully quenched by slowly adding 50 mL of saturated aqueous NH₄Cl at 0°C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL).

-

Purification: The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield diethylphenylphosphine as a colorless liquid.

Expected Outcome: The yield from both reactions should be comparable, but the reaction time required to achieve that yield will be noticeably shorter for the this compound route, validating its higher reactivity.

Summary and Strategic Recommendations

The choice between this compound and dichlorophenylphosphine is not a matter of one being universally "better," but of selecting the right tool for the job.

| Factor | Choose this compound (PhPBr₂) When: | Choose Dichlorophenylphosphine (PhPCl₂) When: |

| Reactivity Needed | High reactivity is required; working with unreactive nucleophiles or sterically demanding substrates. | Moderate, controlled reactivity is desired; working with highly reactive nucleophiles (e.g., organolithiums). |

| Reaction Conditions | Milder conditions (lower temperature, shorter time) are necessary to preserve sensitive functional groups. | Standard conditions are acceptable; longer reaction times or gentle heating are not detrimental. |

| Cost & Scale | The higher cost is justified by improved performance for a specific, challenging transformation (common in R&D). | Cost-effectiveness is a primary driver, especially for large-scale industrial synthesis.[11][14] |

| Control vs. Speed | Speed and driving the reaction to completion are the main goals. | Control over a highly exothermic process and minimizing side reactions are paramount. |

Ultimately, this guide serves as a framework for rational decision-making. By understanding the fundamental principles of bond polarity, bond strength, and leaving group ability, the modern researcher can move beyond trial-and-error and make a strategic, evidence-based selection between these two powerful organophosphorus reagents.

References

-

Revue Roumaine de Chimie. Comparative Study of the Photoinitiating Reactivity of the Acylphosphonates and Acylphosphine Oxides. Available from: [Link]

-

ChemistryViews. (2021). Synthesis of Aryl-Dichlorophosphines. Available from: [Link]

-

Quora. (2023). What is the difference between an electrophile and a nucleophile? What is the difference between chlorine and bromine? Why is fluorine more reactive than chlorine?. Available from: [Link]

- Google Patents. CN103172672A - Synthesis method for dichlorophenylphosphine oxide.

-

Indian Journal of Chemical Technology. (2004). Synthesis and characterization of phosphorus containing adhesive polymers. Available from: [Link]

- Google Patents. CN103044485A - Method for preparing high-purity phenyl phosphine.

-

Wikipedia. Dichlorophenylphosphine. Available from: [Link]

-

Organic Syntheses. Phosphine, (p-bromophenyl)diphenyl-. Available from: [Link]

-

Chemistry LibreTexts. (2024). 4.5: Electronegativity, Bond Polarity, and Overall Polarity. Available from: [Link]

-

PMC - NIH. (2018). Using phosphine ligands with a biological role to modulate reactivity in novel platinum complexes. Available from: [Link]

-

Chemistry LibreTexts. (2015). 6.2: Nucleophilic Substitution. Available from: [Link]

-

American Chemical Society. (2001). Thermochemical Database of Halomethanes, Halosilanes, Halophosphines, and Haloamines. Available from: [Link]

-

Taylor & Francis Online. Diphosphine ligand – Knowledge and References. Available from: [Link]

-

Inorganic Chemistry Frontiers (RSC Publishing). (2014). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Available from: [Link]

-

ACS Omega. (2020). Comparison between Chlorine-Shared and π–Halogen Bonds Involving Substituted Phosphabenzene and ClF Molecules. Available from: [Link]

-

Chemistry LibreTexts. (2019). 8.2: Bond Polarity and Electronegativity. Available from: [Link]

-

Cardiff University -ORCA. Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Available from: [Link]

-

PMC. Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Available from: [Link]

-

YouTube. (2022). Which bond is the Least Polar: C-O, C-H, Br-Br, or S-Cl. Available from: [Link]

-

Chemguide. What is nucleophilic substitution?. Available from: [Link]

-

ResearchGate. (2007). The Preparation and Coordination Chemistry of Phosphorus—Sulfur Donor Ligands. Available from: [Link]

-

MDPI. (2024). Special Issue “Progress in Synthesis and Applications of Phosphorus-Containing Compounds”. Available from: [Link]

-

MANAC Inc. (2024). Bromination reactions with phosphorus bromides (bromo-phosphoranes). Available from: [Link]

-

MHCC Library Press. Electronegativity and Bond Polarity – Chemistry of Food and Cooking. Available from: [Link]

-

ResearchGate. (2025). Bis(cyclopentadienyl)phenylphosphine as Ligand Precursor for Assembling Heteropolymetal Complexes. Available from: [Link]

-

MSU Chemistry. Alkyl Halide Reactivity. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. Using phosphine ligands with a biological role to modulate reactivity in novel platinum complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Data-driven discovery of active phosphine ligand space for cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bromination reactions with phosphorus bromides (bromo-phosphoranes): Phosphorus bromides (4): Discussion series on bromination/iodination reactions 42 – Chemia [chemia.manac-inc.co.jp]

- 10. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 11. Dichlorophenylphosphine - Wikipedia [en.wikipedia.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. chemistryviews.org [chemistryviews.org]

- 14. CN103172672A - Synthesis method for dichlorophenylphosphine oxide - Google Patents [patents.google.com]

Comparative Guide: Structural Validation Strategies for Dibromophenylphosphine Derivatives

Executive Summary

Dibromophenylphosphine (PhPBr

This guide objectively compares the three primary validation methodologies—

Mechanistic Context: The Validation Challenge

The core challenge in validating PhPBr

-

Reactivity: The phosphorus center is highly electrophilic. Substitution reactions (e.g., with alcohols to form PhP(OR)

) generate HBr, which can catalyze further decomposition or Arbuzov-type rearrangements. -

Oxidation: P

species are air-sensitive. A "pure" product can oxidize to the phosphine oxide (PhP(O)Br

Visualization: Validation Decision Matrix

The following diagram outlines the logical flow for selecting the appropriate validation method based on product physical state and stability.

Figure 1: Decision matrix for selecting structural validation methods based on sample physical state.

Comparative Analysis of Validation Methodologies

Method A: P NMR Spectroscopy (The Workhorse)

Verdict: Essential for in-situ monitoring and purity assessment.

-

Mechanism: Exploits the 100% natural abundance of the

P nucleus. The chemical shift ( -

Diagnostic Signals:

-

PhPBr

(Starting Material): Typically -

PhP(OR)

(Product): -

PhP(O)(OR)

(Oxidation Impurity): -

PhPH(O)(OH) (Hydrolysis Product):

20–35 ppm (often appears as a doublet due to

-

-

Critical Protocol Requirement: Standard proton-decoupled

P{

Method B: Single-Crystal X-Ray Diffraction (SC-XRD)

Verdict: The "Gold Standard" for absolute structure but low throughput.

-

Mechanism: Diffracts X-rays through a crystal lattice to map electron density.

-

Pros: Unambiguous determination of bond lengths (P-Br vs. P-Cl) and stereochemistry.

-

Cons: Requires a single crystal. PhPBr

derivatives are often oils. -

Workaround: If the product is an oil, oxidize it intentionally (e.g., with H

O

Method C: Mass Spectrometry (HRMS/GC-MS)

Verdict: Supportive evidence; critical for elemental composition.

-

Mechanism: Ionization and mass-to-charge ratio detection.

-

Pros: The Isotope Pattern is definitive. Bromine has two stable isotopes (

Br and-

Mono-bromo species: 1:1 doublet intensity.

-

Di-bromo species: 1:2:1 triplet intensity.

-

-

Cons: Organophosphorus (III) compounds are fragile. Hard ionization (EI) often fragments the molecular ion [M]

, leaving only the phenyl-phosphorus fragment. Soft ionization (ESI/APCI) is preferred but requires anaerobic handling.

Summary Table: Performance Matrix

| Feature | SC-XRD | HRMS (ESI/APCI) | |

| Primary Utility | Purity & Reaction Progress | Absolute Configuration | Formula & Br-Count |

| Sample State | Solution (Anaerobic) | Solid (Single Crystal) | Solution (Dilute) |

| Time to Result | 10–30 mins | 24–48 hours | 30–60 mins |

| Structural Detail | Functional Group Connectivity | 3D Atom Placement | Molecular Weight |

| Limit of Detection | ~1% Impurity | N/A (Single Crystal) | < 0.1% Impurity |

| Key Limitation | Relaxation times affect integration | Cannot analyze oils | Fragmentation of P-Br |

Experimental Protocol: Self-Validating Synthesis of Dimethyl Phenylphosphonite

This protocol demonstrates a self-validating workflow for the alcoholysis of PhPBr

Objective: Synthesize PhP(OMe)

Materials

-

Substrate: this compound (PhPBr

) -

Reagent: Methanol (Anhydrous), Triethylamine (Base scavenger)

-

Solvent: Toluene (Anhydrous)

-

Validation: CDCl

(stored over molecular sieves), NMR Tube with Septum cap.

Step-by-Step Methodology

-

In-Situ NMR Baseline (The "Zero" Point):

-

Reaction Setup:

-

In a flame-dried Schlenk flask, dissolve PhPBr

(1.0 eq) in Toluene. Cool to 0°C. -

Add Triethylamine (2.2 eq) to scavenge HBr.

-

Add Methanol (2.0 eq) dropwise. Rationale: Exothermic reaction; cooling prevents Arbuzov rearrangement.

-

-

Reaction Monitoring (The "Check" Point):

-

After 1 hour, remove a 0.1 mL aliquot via syringe (under N

flow). -

Inject into a pre-prepared NMR tube containing dry C

D -

Criteria for Success: Disappearance of

~155 ppm (SM) and appearance of new peak

-

-

Workup & Isolation:

-

Filter off the Et

N·HBr salts (hygroscopic—perform rapidly or under inert atmosphere). -

Remove solvent under vacuum.

-

-

Final Validation:

-

GC-MS: Check for molecular ion [M]

= 170.1. Ensure NO bromine isotope pattern remains (confirms complete substitution). - P NMR: Final purity check.

-

Visualization: Reaction & Validation Workflow

Figure 2: Self-validating workflow for the synthesis of phosphonites from this compound.

References

- Quin, L. D. (2000). A Guide to Organophosphorus Chemistry. Wiley-Interscience. (Authoritative text on P NMR shifts and coupling constants).

- Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press.

- Hogarth, G. (2012). "Transition metal dithiocarbamates: 1978–2003". Progress in Inorganic Chemistry, 53.

-

Reich, H. J. (2025).

P Chemical Shifts". University of Wisconsin-Madison. [Link][2] -

Oxford Instruments. (2024). "Analysing phosphorus containing compounds using 31P Benchtop NMR". [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Improvement of quantitative solution 31P NMR analysis of soil organic P: a study of spin–lattice relaxation responding to paramagnetic ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 6. Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate - Mendeley Data [data.mendeley.com]

- 7. nmr.oxinst.com [nmr.oxinst.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.